4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide
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Overview
Description
4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide is a complex organic compound with the molecular formula C21H27ClN2O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The exact mechanism of action for 4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The sulfonyl group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-phenylethyl)benzamide
- 3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide
Uniqueness
4-chloro-3-[(dipropylamino)sulfonyl]-N-(1-phenylethyl)benzamide is unique due to the presence of both the chloro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other benzamide derivatives .
Properties
CAS No. |
763110-38-9 |
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Molecular Formula |
C21H27ClN2O3S |
Molecular Weight |
423.0 g/mol |
IUPAC Name |
4-chloro-3-(dipropylsulfamoyl)-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C21H27ClN2O3S/c1-4-13-24(14-5-2)28(26,27)20-15-18(11-12-19(20)22)21(25)23-16(3)17-9-7-6-8-10-17/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,25) |
InChI Key |
VVKIIULKTMCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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